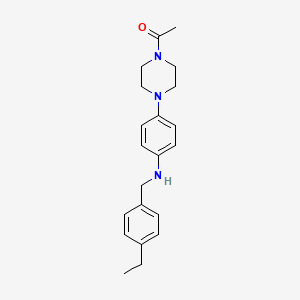
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and material science.
Scientific Research Applications
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been investigated for its potential use as an antifungal agent. In addition, 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline has been studied for its potential use in material science, including the development of novel drug delivery systems.
Mechanism of Action
The mechanism of action of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline is not fully understood. However, studies have suggested that the compound induces apoptosis (programmed cell death) in cancer cells by activating caspases, which are enzymes that play a crucial role in the apoptotic process. The compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline exhibits low toxicity towards normal cells, indicating its potential as a selective anticancer agent. The compound has also been shown to exhibit good stability in various physiological conditions, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline is its high purity and yield, which makes it suitable for use in lab experiments. However, the compound has limited water solubility, which may pose challenges in certain experiments. In addition, the compound requires further optimization to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Future Directions
There are several future directions for the research and development of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline. One potential direction is the optimization of the compound's pharmacokinetic properties to improve its efficacy as a therapeutic agent. Another direction is the development of novel drug delivery systems to enhance the compound's bioavailability and target specificity. In addition, further studies are needed to elucidate the compound's mechanism of action and identify potential molecular targets for drug development. Overall, 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline has shown promising results in preclinical studies and holds great potential for further development as a therapeutic agent.
Synthesis Methods
The synthesis of 4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline involves the reaction of 4-ethylbenzylamine with acetic anhydride and piperazine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted with aniline to produce the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
properties
IUPAC Name |
1-[4-[4-[(4-ethylphenyl)methylamino]phenyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c1-3-18-4-6-19(7-5-18)16-22-20-8-10-21(11-9-20)24-14-12-23(13-15-24)17(2)25/h4-11,22H,3,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFFIPLJCLYGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-acetyl-1-piperazinyl)-N-(4-ethylbenzyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)

![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)





![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![methyl 1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-indole-3-carboxylate](/img/structure/B5887176.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B5887181.png)
![methyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-indole-3-carboxylate](/img/structure/B5887190.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)
